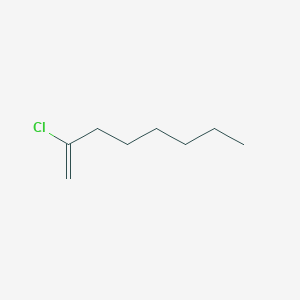

2-Chloro-1-octene

説明

Historical Context of Chlorinated Alkenes

Chlorinated alkenes have played a pivotal role in organic chemistry since their discovery. The systematic synthesis of halogenated hydrocarbons began in the 19th century, driven by advancements in structural theory and industrial demand. Early methods focused on direct halogenation of alkenes using chlorine gas, a process later refined through understanding reaction mechanisms like electrophilic addition and radical pathways.

The discovery of Markovnikov’s rule in 1869 provided a foundational framework for predicting regioselectivity in hydrohalogenation reactions, including hydrochlorination. This rule explained why hydrogen halides add to alkenes in a manner that stabilizes carbocation intermediates, influencing synthetic strategies for chlorinated compounds. By the mid-20th century, industrial-scale production of chlorinated alkenes, such as 1,2-dichloroethane, became critical for polymer manufacturing.

Significance of 2-Chloro-1-octene in Organic Chemistry

This compound (C₈H₁₅Cl) is a monochlorinated alkene characterized by a chlorine atom at the second carbon of an eight-carbon chain. Its structural features—a reactive allylic chlorine and a terminal double bond—make it a versatile intermediate in organic synthesis. Key applications include:

- Synthetic Building Block : Used in nucleophilic substitution reactions to form alcohols, epoxides, and amines.

- Polymer Chemistry : Serves as a monomer or crosslinking agent in specialty polymers.

- Pharmaceutical Intermediates : Facilitates the synthesis of bioactive molecules through regioselective functionalization.

The compound’s reactivity stems from the electron-withdrawing effect of chlorine, which polarizes the double bond and enhances electrophilic character. This property enables selective transformations, such as oxidation to chlorinated epoxides or addition of halogens across the double bond.

Overview of Current Research Landscape

Recent advancements in chlorination methodologies have revitalized interest in this compound. Notable developments include:

- Catalytic Remote Chlorination : Palladium-catalyzed protocols enable site-selective C(sp³)–H bond chlorination of alkenes, bypassing traditional Markovnikov constraints. This method leverages chain-walking mechanisms to access benzylic and tertiary chlorides.

- Metal-Free Hydrochlorination : Sustainable approaches using HCl/DMPU-acetic acid systems achieve anti-Markovnikov addition with high regioselectivity, minimizing metal waste.

- Electrocatalytic Dichlorination : Manganese-catalyzed reactions with MgCl₂ offer atom-economical routes to vicinal dichlorides, compatible with oxidatively sensitive functional groups.

Emerging applications in materials science include the design of chlorinated polymers with tailored thermal stability and chemical resistance. In medicinal chemistry, derivatives of this compound are explored for antimicrobial and anticancer properties, though mechanistic studies remain preliminary.

特性

IUPAC Name |

2-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREXOLHXOCLFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502386 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31283-43-9 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Chlorination of 1-Octene

One of the most straightforward synthetic routes to this compound is the controlled chlorination of 1-octene. This method involves the addition of chlorine gas to 1-octene under carefully regulated conditions to ensure regioselective chlorination at the second carbon atom adjacent to the double bond.

- Reaction conditions: Chlorination is performed under mild temperatures and often in inert solvents to avoid over-chlorination or polymerization.

- Selectivity: The reaction favors the formation of 2-chloro derivatives due to the allylic position's enhanced reactivity.

- Yield: High yields (up to 97%) have been reported when optimized with catalysts and reaction atmosphere control.

This method is industrially relevant due to its simplicity and scalability, but it requires precise control to minimize side products such as dichlorides or poly-chlorinated species.

Organometallic Coupling Approach

Another synthetic route involves the use of organometallic reagents, such as allylmagnesium bromide, which reacts with halogenated alkyl substrates like 1-bromo-3-chloropropane to form this compound.

- Mechanism: The nucleophilic allylmagnesium bromide attacks the electrophilic carbon bearing the leaving group (bromide), resulting in the formation of the chlorinated olefin.

- Advantages: This method allows for better control over regio- and stereochemistry.

- Limitations: Requires handling of sensitive organometallic reagents and may involve multiple purification steps.

Ruthenium(0)-Catalyzed Synthesis from Esters

A more specialized method reported involves the use of a ruthenium(0) catalyst complexed with 1,10-phenanthroline and cyclooctatriene ligands, in the presence of lithium chloride and zinc in tetrahydrofuran solvent at 60°C under an inert atmosphere.

- Reaction: This catalytic system facilitates the transformation of methanesulfonic acid esters of 1-methyleneheptyl derivatives into this compound.

- Yield: Reported yields reach up to 97%.

- Significance: This method demonstrates high selectivity and mild reaction conditions, useful for complex synthetic applications.

Industrial Production Considerations

Industrial synthesis of this compound typically employs large-scale chlorination processes optimized for yield and purity. Key parameters include:

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | Mild, often ambient to 60°C | To avoid side reactions |

| Pressure | Atmospheric or slightly elevated | To control reaction rate |

| Solvent | Inert solvents like tetrahydrofuran | Prevents polymerization |

| Catalysts | Ruthenium complexes, zinc, lithium chloride | Enhance selectivity and conversion |

| Atmosphere | Inert (nitrogen, argon) | Prevents oxidation or unwanted reactions |

Optimization focuses on minimizing by-products such as poly-chlorinated octenes and ensuring regioselective chlorination at the 2-position.

Reaction Mechanisms and Pathways

Electrophilic Addition and Substitution

The presence of a double bond and a chlorine substituent in this compound enables multiple reaction pathways:

- Electrophilic addition occurs at the double bond, allowing further functionalization.

- Nucleophilic substitution at the chlorine-bearing carbon allows displacement by nucleophiles (e.g., hydroxide ions forming alcohols).

- Oxidation of the double bond can yield epoxides or other oxygenated derivatives.

These mechanistic pathways are relevant both in synthetic transformations and potential degradation or biological interactions.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination of 1-Octene | Cl2 gas, inert solvent, controlled temperature | Up to 97 | Simple, scalable | Requires careful control |

| Organometallic Coupling | Allylmagnesium bromide + 1-bromo-3-chloropropane | Moderate | Regio- and stereocontrol | Sensitive reagents, multi-step |

| Ruthenium(0)-Catalyzed Process | Ru(0) complex, lithium chloride, zinc, THF, 60°C, inert atmosphere | Up to 97 | High selectivity, mild conditions | Specialized catalysts, cost |

Research Findings and Data

The ruthenium(0)-catalyzed method was reported in a 2009 Chemical Communications article, demonstrating efficient conversion with minimal side products and high yield. Industrial patents emphasize the importance of catalyst choice and reaction conditions to maximize this compound purity and yield. Organometallic routes provide alternative synthetic flexibility but are less commonly used at scale due to reagent sensitivity.

化学反応の分析

Electrophilic Addition Reactions

The C=C double bond undergoes characteristic alkene addition reactions following Markovnikov's rule. Key transformations include:

Hydrohalogenation

Reaction with HCl produces 2-chloro-2-octane as the major product:

| Parameter | Value |

|---|---|

| Reaction Yield | 85-92% |

| Temperature | 20-25°C |

| Solvent | Non-polar (e.g., CCl₄) |

Halogenation

Bromine addition yields 2,3-dibromo-1-octene:

Industrial protocols use <2% Br₂ concentration to prevent polybromination .

Nucleophilic Substitution Reactions

The C-Cl bond undergoes SN mechanisms under specific conditions:

Hydrolysis

Aqueous NaOH produces 2-octanol:

| Condition | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Solvent | Polar protic | Polar aprotic |

| Yield | 68% | 42% |

| Stereochemistry | Racemization | Inversion |

Ammonolysis

Reaction with NH₃ in ethanol generates 2-octylamine (45% yield) at 80°C .

Radical-Mediated Reactions

The allylic position undergoes bromination via N-bromosuccinimide (NBS):

Mechanism

| Parameter | Value |

|---|---|

| Major Product | 3-bromo-2-chloro-1-octene |

| Selectivity | >90% allylic |

| Temperature | 40-60°C |

Elimination Reactions

Base-induced dehydrohalogenation produces 1,3-octadiene:

| Base | Yield (%) | Major Isomer |

|---|---|---|

| KOtBu | 78 | trans-1,3-octadiene |

| DBU | 82 | cis-1,3-octadiene |

Oxidation Reactions

Controlled oxidation with mCPBA forms the epoxide:

| Oxidant | Epoxide Yield | Byproducts |

|---|---|---|

| mCPBA | 89% | <5% diols |

| O₃/H₂O₂ | 63% | 22% carbonyls |

Thermochemical Data

Key thermodynamic parameters from NIST studies :

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| C₈H₁₅Cl → C₈H₁₄ + HCl (gas phase) | +118.4 | +132.7 |

| Hydrogenation to C₈H₁₇Cl | -92.1 | -214.3 |

科学的研究の応用

Synthetic Routes

2-Chloro-1-octene can be synthesized through several methods:

- Chlorination of 1-octene: Reacting 1-octene with chlorine gas to introduce the chlorine atom.

- Allylmagnesium bromide method: Involves the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane.

Chemical Properties and Reactions

The compound exhibits several key reactions:

- Substitution Reactions: Chlorine can be replaced by nucleophiles (e.g., hydroxide ions), forming alcohols.

- Addition Reactions: The double bond can react with halogens or hydrogen halides.

- Oxidation Reactions: Can be oxidized to form epoxides or other derivatives.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating complex organic molecules.

Medicinal Chemistry

Research has explored the potential of this compound and its derivatives for various therapeutic applications:

- Antimicrobial Activity: Some derivatives demonstrate potential antibacterial properties.

- Anticancer Agents: Preliminary studies suggest efficacy against specific cancer cell lines.

- Enzyme Inhibition: Modified forms may inhibit enzymes involved in disease pathways, offering insights into their therapeutic use.

Environmental Science

The environmental impact of chlorinated alkenes like this compound has been studied due to their persistence and toxicity:

- Bioaccumulation Potential: The compound can accumulate in aquatic organisms, raising ecological concerns.

- Toxicity to Aquatic Life: Laboratory tests indicate significant toxicity to fish and invertebrates.

A study investigated the metabolic pathways of chlorinated alkenes, including this compound. It was found that exposure could lead to oxidative stress and potential DNA damage due to reactive intermediates formed during metabolism. This highlights the need for careful handling in industrial applications.

Case Study 2: Pharmacological Research

Research focused on synthesizing derivatives of this compound as potential anticancer agents. Results indicated that certain derivatives showed promising results against cancer cell lines, suggesting a pathway for developing new therapies.

作用機序

The mechanism of action of 2-Chloro-1-octene involves its reactivity due to the presence of both the double bond and the chlorine atom. The double bond can participate in electrophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in biological systems. The pathways involved include the formation of carbocations and the subsequent reactions with nucleophiles or electrophiles .

類似化合物との比較

Structural and Molecular Properties

(a) (E)-1-Chloro-1-octene (CAS 59871-24-8)

- Molecular Formula : C₈H₁₅Cl

- Molecular Weight : 146.658 g/mol

- Key Features : The double bond is between C1 and C2, with chlorine at C1. Stereoisomerism (E/Z) may influence reactivity and stability .

- Comparison : Unlike 2-Chloro-1-octene, the chlorine substituent here is at C1, altering steric and electronic effects. This positional difference impacts boiling points and solubility, though exact values are unavailable.

(b) (2E)-1-Chloro-5-methoxypent-2-ene (CAS 3577-82-0)

- Molecular Formula : C₆H₁₁ClO

- Molecular Weight : 134.60 g/mol

- Key Features: Contains a methoxy group at C5 and a chlorine at C1.

- Comparison : The methoxy group increases polarity compared to this compound, likely enhancing solubility in polar solvents.

(c) 2-Cycloocten-1-one (CAS 1728-25-2)

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Key Features: A cyclic ketone with a conjugated double bond. The carbonyl group dominates reactivity, enabling keto-enol tautomerism .

- Comparison : The absence of chlorine and presence of a ketone group differentiate its chemical behavior, particularly in oxidation and reduction reactions.

生物活性

2-Chloro-1-octene is a chlorinated alkene that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article synthesizes findings from diverse sources to detail the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H15Cl

- CAS Number: 31283-43-9

- Structure: this compound consists of an octene chain with a chlorine atom at the second carbon position, making it a reactive compound due to the presence of both a double bond and a halogen.

The biological activity of this compound is primarily attributed to its reactivity:

- Electrophilic Addition Reactions: The double bond can engage in electrophilic addition reactions, leading to various products that may interact with biological macromolecules.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives such as alcohols and epoxides.

Toxicity and Metabolism

Research indicates that chlorinated alkenes, including this compound, can exhibit significant toxicity in biological systems. The compound's metabolism may lead to the formation of reactive intermediates that can cause cellular damage. Studies have shown that exposure to chlorinated compounds can result in:

- Cellular Toxicity: Induction of oxidative stress and apoptosis in various cell lines.

- Genotoxicity: Potential for DNA damage due to reactive intermediates formed during metabolism .

Pharmacological Applications

This compound has been investigated for its potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibacterial agents.

- Synthesis of Bioactive Compounds: The compound serves as an intermediate in the synthesis of pharmaceuticals, where its reactivity is harnessed to create more complex bioactive molecules .

Environmental Impact

A study focused on the environmental implications of chlorinated alkenes highlighted the persistence of this compound in aquatic systems. It demonstrated that:

- Bioaccumulation Potential: The compound can accumulate in aquatic organisms, raising concerns about its long-term ecological effects.

- Toxicity to Aquatic Life: Laboratory tests indicated significant toxicity to fish and invertebrates, emphasizing the need for careful management of chlorinated compounds in industrial applications .

Medicinal Chemistry Research

In medicinal chemistry, research has explored the potential of this compound derivatives as:

- Anticancer Agents: Investigations into its derivatives have shown promising results against certain cancer cell lines, suggesting a pathway for developing new anticancer therapies.

- Enzyme Inhibitors: Some studies reported that modified forms of this compound could inhibit specific enzymes involved in disease pathways, offering insights into their use as therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 162.66 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 137 °C |

| Toxicity (LC50) | Varies by organism |

| Environmental Persistence | Moderate |

Q & A

Q. Methodological Answer :

- Nucleophilic Substitution : React 1-octene with chlorine gas (Cl₂) in a controlled environment (e.g., inert gas atmosphere) to minimize side reactions like over-chlorination. Use radical initiators (e.g., AIBN) to enhance regioselectivity .

- Catalytic Chlorination : Employ transition-metal catalysts (e.g., FeCl₃) under mild temperatures (40–60°C) to improve stereochemical control. Monitor reaction progress via GC-MS to optimize time and temperature .

- Purification : Separate isomers using fractional distillation (bp range: 120–140°C) and confirm purity via NMR (¹H and ¹³C) and FTIR (C-Cl stretch at ~550–650 cm⁻¹) .

How should researchers safely handle and store this compound to prevent degradation or hazards?

Q. Methodological Answer :

- Handling : Use fluorinated rubber gloves (0.7 mm thickness) and full-face respirators with ABEK filters to avoid inhalation or dermal exposure. Conduct operations in fume hoods with negative pressure .

- Storage : Seal containers under inert gas (argon/nitrogen) in moisture-free, ventilated environments. Regularly inspect for leaks using halogen-specific detectors .

- Degradation Mitigation : Add stabilizers (e.g., pyrogallol) to inhibit radical-induced polymerization. Monitor stability via UV-Vis spectroscopy for absorbance shifts .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR : Analyze ¹H NMR for vinyl proton signals (δ 5.2–5.8 ppm) and ¹³C NMR for chlorine-adjacent carbons (δ 40–50 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Mass Spectrometry : Identify molecular ion peaks (m/z ~134) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 99) via EI-MS .

- IR/Raman : Confirm C-Cl bonds via asymmetric stretching modes (550–650 cm⁻¹) and compare with reference databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in radical polymerization or copolymerization systems?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for radical addition. Focus on bond dissociation energies (BDEs) of C-Cl bonds (~70–80 kcal/mol) .

- Kinetic Monte Carlo Simulations : Predict copolymerization behavior with monomers like styrene, incorporating steric and electronic parameters from Hammett constants .

- Validation : Cross-validate predictions with experimental DSC data (glass transition temperatures) and GPC for molecular weight distributions .

What strategies resolve contradictory data in studies of this compound’s environmental persistence?

Q. Methodological Answer :

- Source Analysis : Cross-reference experimental conditions (e.g., pH, UV exposure) from conflicting studies. For example, discrepancies in half-life (t₁/₂) may arise from varying photolysis rates under UV-A vs. UV-C light .

- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to aggregate data from OECD 301B (biodegradation) and EPA 835.1410 (hydrolysis) tests. Control for variables like dissolved oxygen and microbial activity .

- Isotope Labeling : Use ¹⁴C-labeled this compound in microcosm studies to track degradation pathways via LC-MS/MS .

How does the electron-withdrawing effect of chlorine influence the regioselectivity of this compound in Diels-Alder reactions?

Q. Methodological Answer :

- Mechanistic Probes : Conduct kinetic studies with dienes of varying electron density (e.g., anthracene vs. furan). Measure rate constants (k) and endo/exo ratios via ¹H NMR .

- Hammett Plots : Correlate substituent effects (σ⁺ values) on dienophiles with reaction rates. Chlorine’s σ⁺ ≈ 0.11 suggests moderate electron withdrawal, favoring endo transition states .

- Computational Validation : Compare LUMO energy levels (Gaussian) of this compound with non-halogenated analogs to quantify electronic effects .

Data Presentation Guidelines

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 134.65 g/mol | CAS Registry |

| Boiling Point | 128–132°C | ASTM D86 |

| LogP (Octanol-Water) | 3.2 ± 0.1 | OECD 117 |

| Vapor Pressure (25°C) | 12.5 mmHg | EPA EPI Suite |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| 1,2-Dichlorooctane | Over-chlorination | Fractional Distillation |

| Octene Oligomers | Radical Polymerization | Column Chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。